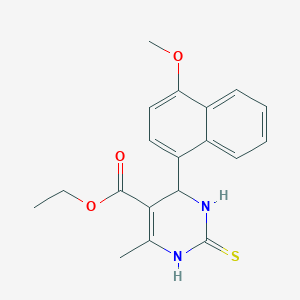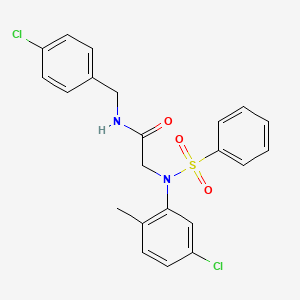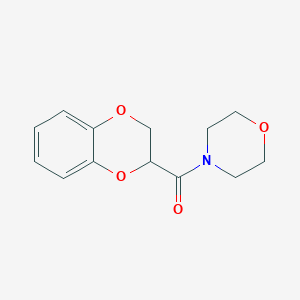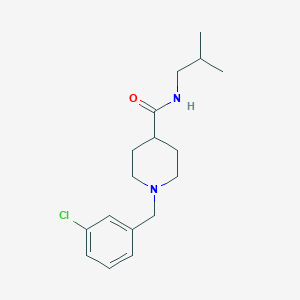![molecular formula C20H27NO B5032939 1-[6-(2-naphthyloxy)hexyl]pyrrolidine](/img/structure/B5032939.png)
1-[6-(2-naphthyloxy)hexyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(2-naphthyloxy)hexyl]pyrrolidine, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It belongs to the family of compounds known as aminoalkylindoles and is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. JWH-018 has gained popularity as a recreational drug due to its ability to mimic the effects of THC. However, it is important to note that the use of JWH-018 as a recreational drug is illegal in many countries.
Wirkmechanismus
JWH-018 acts on the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain, mood, appetite, and memory. JWH-018 binds to the cannabinoid receptors CB1 and CB2, which are located in various parts of the body, including the brain, immune system, and gastrointestinal tract. Activation of these receptors by JWH-018 leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
JWH-018 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. JWH-018 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, JWH-018 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using JWH-018 in lab experiments is its ability to mimic the effects of 1-[6-(2-naphthyloxy)hexyl]pyrrolidine without the need for cannabis. This allows researchers to study the effects of cannabinoids on various physiological processes without the legal and ethical issues associated with the use of cannabis. However, one limitation of using JWH-018 is its potential for abuse as a recreational drug. This makes it important for researchers to use appropriate safety measures when working with JWH-018.
Zukünftige Richtungen
There are several future directions for the study of JWH-018. One area of research is the development of JWH-018 analogs with improved therapeutic properties and reduced side effects. Another area of research is the investigation of the long-term effects of JWH-018 on the endocannabinoid system and the brain. Additionally, the potential use of JWH-018 in the treatment of various neurological disorders warrants further investigation.
Synthesemethoden
JWH-018 can be synthesized using various methods, including the Fischer indole synthesis and the Suzuki coupling reaction. The Fischer indole synthesis involves the reaction of 2-naphthol with 1-bromo-6-chlorohexane in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with pyrrolidine to yield JWH-018. The Suzuki coupling reaction involves the reaction of 2-naphthylboronic acid with 1-bromo-6-chlorohexane in the presence of palladium catalysts and triethylamine. The resulting product is then treated with pyrrolidine to yield JWH-018.
Wissenschaftliche Forschungsanwendungen
JWH-018 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. JWH-018 has also been investigated for its potential use in the treatment of various neurological disorders, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(6-naphthalen-2-yloxyhexyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1(5-13-21-14-6-7-15-21)2-8-16-22-20-12-11-18-9-3-4-10-19(18)17-20/h3-4,9-12,17H,1-2,5-8,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYRZOJMCPWLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(5-bromo-2-hydroxy-3-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5032861.png)


![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5032885.png)

![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-chlorobenzamide](/img/structure/B5032903.png)
![4,4,5,5,5-pentafluoropentyl 4-oxo-4-[(2-phenylethyl)amino]butanoate](/img/structure/B5032904.png)
![3-[4-(4-morpholinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5032906.png)

![butyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5032924.png)
![2,2'-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)imino]diethanol](/img/structure/B5032930.png)
![(4-methoxyphenyl)[1-[(4-methoxyphenyl)amino]-2,2-bis(propylsulfonyl)vinyl]amine](/img/structure/B5032931.png)

![1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5032955.png)
